molecular formula C8H7FO3 B071314 2-Fluorophenylglyoxal hydrate CAS No. 170880-96-3

2-Fluorophenylglyoxal hydrate

Cat. No.: B071314
CAS No.: 170880-96-3
M. Wt: 170.14 g/mol
InChI Key: SRFHVRGKWSAPSD-UHFFFAOYSA-N
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Description

2-Fluorophenylglyoxal hydrate is a fluorinated aromatic glyoxal derivative with the molecular formula C₈H₅FO₃ (including the hydrate component). Structurally, it consists of a phenyl ring substituted with a fluorine atom at the ortho position (2-position) and a glyoxal moiety (α-ketoaldehyde group, –C(O)CHO) at the adjacent position. The hydrate form stabilizes the reactive aldehyde and keto groups via hydrogen bonding with water. This compound is primarily utilized in organic synthesis as a precursor for fluorinated heterocycles, ligands, or pharmaceutical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 2-fluoroacetophenone using selenium dioxide. The reaction typically occurs in an organic solvent such as acetic acid under reflux conditions. The resulting product is then hydrated to form the hydrate .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

4-Fluorophenylglyoxal hydrate undergoes oxidation under controlled conditions to form fluorinated aromatic carboxylic acids. Key findings include:

Selenium Dioxide (SeO₂) Oxidation

  • Conditions : 1,4-dioxane/water, 110°C, 20 min.

  • Outcome : 97% radiochemical conversion (RCC) to fluorinated products .

  • Mechanism : SeO₂ facilitates α-ketone oxidation, forming intermediates that hydrolyze to carboxylic acids .

Iodine-Mediated Kornblum Oxidation

  • Reagents : DMSO/I₂, 130°C.

  • Yield : 86% isolated yield of fluorophenylglyoxylic acid derivatives .

  • Key Insight : DMSO acts as both solvent and oxidant, enabling efficient conversion without requiring metal catalysts .

Table 1: Comparative Oxidation Methods

ReagentSolventTemperatureTimeYield/RCC
SeO₂1,4-dioxane/H₂O110°C20 min97%
DMSO/I₂DMSO130°C20 min86%

pH and Solvent Effects

  • Optimal pH : Neutral to slightly acidic (pH 6–7) minimizes side reactions like ketone formation .

  • Preferred Solvents : Polar aprotic solvents (e.g., DMSO, 1,4-dioxane) enhance reaction rates by stabilizing transition states .

Thermodynamic Data

  • Activation Energy : ~36 kcal/mol for Sₙ2 pathways, favoring stereoselective outcomes .

  • Enthalpic Contribution : Enhanced H-bonding and stacking interactions due to fluorine’s electron-withdrawing effects stabilize intermediates .

Structural and Mechanistic Insights

  • Conformation : The glyoxal group adopts a planar configuration, enabling nucleophilic attack at the carbonyl carbon .

  • Hydration State : The hydrate form (C₈H₅FO₂·xH₂O) influences reactivity, with water content affecting crystallization and solubility .

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅FO₂·xH₂O
Molecular Weight152.12 (anhydrous)
Melting Point84–88°C
Water Content (Karl Fischer)5.59–15.08%

Scientific Research Applications

Medicinal Chemistry

2-Fluorophenylglyoxal hydrate is utilized in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting metabolic pathways. Its derivatives have been studied for their potential role in cancer therapies, particularly in inhibiting glycolysis in cancer cells.

  • Case Study: Glycolysis Inhibition
    Research indicates that halogenated derivatives of glycosyl analogs, including fluorinated compounds, can effectively inhibit hexokinase activity, a key enzyme in glycolysis. This inhibition is crucial for developing targeted therapies against aggressive cancers like glioblastoma multiforme (GBM) . The modifications introduced by this compound enhance the stability and uptake of these compounds, making them more effective at lower doses.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various chemical entities. Its reactivity allows for the construction of complex molecules through various synthetic pathways.

  • Synthetic Pathways
    The compound can participate in reactions such as condensation and cyclization, leading to the formation of triazine derivatives and other heterocyclic compounds that exhibit significant biological activities . These synthetic strategies highlight its versatility as a building block in organic synthesis.

Biochemical Research

The compound's interactions with biomolecules are of particular interest in biochemical studies. It has been shown to modify amino acids and proteins, which can alter their functions and interactions within biological systems.

  • Interaction Studies
    Research focusing on the reactivity of this compound with proteins has revealed potential pathways for drug design and development. Understanding these interactions can aid in elucidating mechanisms of action for new therapeutic agents .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistrySynthesis of drugs targeting metabolic pathwaysInhibition of hexokinase enhances efficacy against GBM
Organic SynthesisIntermediate for synthesizing complex organic moleculesVersatile building block for triazine derivatives
Biochemical ResearchModifies biomolecules affecting their functionPotential for drug design through protein interactions

Mechanism of Action

The mechanism of action of 2-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity is primarily due to the presence of the aldehyde and ketone functional groups, which can participate in nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-fluorophenylglyoxal hydrate are influenced by its ortho-fluorine substituent , which introduces steric hindrance and electron-withdrawing effects. Below is a comparative analysis with other substituted phenylglyoxal hydrates:

Table 1: Structural and Physical Properties

Compound Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 2-F C₈H₅FO₃ ~168.12 (calculated) Not provided High electrophilicity due to ortho-F; moderate solubility in polar solvents.
3-Bromophenylglyoxal hydrate 3-Br C₈H₆BrNO₃ 265.05 1172443-36-5 Heavy atom effect (Br) enhances crystallinity; lower solubility in water.
4-Methoxyphenylglyoxal hydrate 4-OCH₃ C₉H₁₀O₄ 182.18 16208-17-6 Electron-donating OCH₃ stabilizes carbonyl; higher thermal stability.
2-(Trifluoromethyl)phenylglyoxal hydrate 2-CF₃ C₉H₅F₃O₃ 202.13 745783-91-9 Strong electron-withdrawing CF₃ group increases acidity of α-H.
4-Chlorophenylglyoxal hydrate 4-Cl C₈H₅ClO₃ 184.58 4996-21-8 Moderate electron-withdrawing Cl enhances reactivity in nucleophilic additions.

Key Research Findings

Electronic Effects :

  • The ortho-fluorine substituent in this compound induces significant steric and electronic effects . The electronegative F atom withdraws electron density from the phenyl ring, increasing the electrophilicity of the adjacent carbonyl groups. This contrasts with 4-methoxy derivatives , where the electron-donating methoxy group stabilizes the carbonyl via resonance .
  • Trifluoromethyl (CF₃) derivatives (e.g., 2- or 4-CF₃) exhibit even stronger electron-withdrawing effects, making their α-ketoaldehyde groups highly reactive toward nucleophiles like amines or hydrazines .

Reactivity in Organic Synthesis: 3-Bromo derivatives (e.g., 3-bromophenylglyoxal hydrate) are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s versatility as a leaving group. This reactivity is absent in fluorine-substituted analogs . this compound is prone to intramolecular cyclization due to proximity of the fluorine atom to the glyoxal group, forming fluorinated heterocycles like quinoxalines or imidazoles. Similar behavior is observed in 3,4-difluoro derivatives, where dual fluorine substitution further accelerates cyclization .

Solubility and Stability :

  • Hydrate Stability : Electron-withdrawing groups (e.g., F, CF₃) destabilize the hydrate form compared to electron-donating groups (e.g., OCH₃). For example, 4-methoxyphenylglyoxal hydrate remains stable in aqueous solutions, whereas this compound may dehydrate under mild heating .
  • Solubility : Fluorine substituents enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce solubility in water due to hydrophobic effects.

Biological Activity

2-Fluorophenylglyoxal hydrate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and bioconjugation applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is a derivative of phenylglyoxal, which exists in equilibrium with its hydrate form. The presence of the fluorine atom in its structure may influence its reactivity and biological interactions, particularly in terms of selectivity towards certain biomolecules.

Anticancer Properties

Research indicates that phenylglyoxal derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds derived from phenylglyoxal, including those with fluorine substitutions, can inhibit the proliferation of human cancer cell lines such as HCT-116, HeLa, and MCF-7. The IC50 values for these compounds typically fall below 100 μM, indicating their potency in inducing cell death through apoptotic pathways.

  • Table 1: Cytotoxic Activity of Phenylglyoxal Derivatives
CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHCT-116<100Apoptosis induction
This compoundHeLa<100Apoptosis induction
This compoundMCF-7<100Apoptosis induction

The mechanism through which these compounds exert their effects includes the activation of caspases, leading to increased apoptotic cell populations. For example, a study highlighted that treatment with specific phenylglyoxal derivatives resulted in a significant increase in caspase activity in HeLa cells, demonstrating their role in apoptosis (IC50 = 36 μM) .

Bioconjugation Applications

Another significant aspect of this compound is its application as a bioconjugation reagent. Its ability to selectively react with arginine residues in proteins makes it a valuable tool for developing radiopharmaceuticals and other bioconjugates. Research has shown that 2-fluorophenylglyoxal can effectively couple with proteins such as human serum albumin (HSA), enhancing the stability and functionality of the resulting conjugates.

  • Table 2: Bioconjugation Efficiency of 2-Fluorophenylglyoxal
Reaction ConditionsHSA Loading (mg)RCC (%) at pH 7.4RCC (%) at pH 10.0
Incubation at 37 °C for 15 min0.564 ± 6Higher than pH 7.4
Incubation at 37 °C for 15 min10.0IncreasedSignificantly higher

The reactivity of 2-fluorophenylglyoxal is enhanced at higher pH levels, indicating that adjusting the reaction conditions can optimize bioconjugation outcomes .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the effects of various phenylglyoxal derivatives on cancer cell lines. The results demonstrated that compounds with fluorine substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Specifically, the presence of the fluorine atom was linked to improved interaction with cellular targets involved in apoptosis .
  • Bioconjugation with Proteins : In another investigation, researchers explored the use of 2-fluorophenylglyoxal for bioconjugating small proteins. The study found that the resulting conjugates maintained high binding affinities and demonstrated improved pharmacokinetics compared to unconjugated proteins .

Q & A

Basic Research Questions

Q. What are the key methods for synthesizing 2-fluorophenylglyoxal hydrate, and how can hydration states be controlled?

  • Methodology : Synthesis typically involves oxidation of a precursor such as 2-fluoroacetophenone derivatives. For example, oximinoacetophenone analogs can be oxidized using nitrosylsulfuric acid in dioxan, followed by hydration with boiling water and recrystallization from chloroform . Hydration control is critical, as glyoxals can form multiple hydrate forms (e.g., monohydrate, dihydrate, oligomers). Adjusting water content during recrystallization and monitoring temperature (e.g., 0–60°C) helps isolate specific hydrate states .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, protective eyewear, lab coats) to avoid skin contact. Work in a fume hood to minimize inhalation. Waste should be segregated and disposed via certified biohazard waste services to prevent environmental contamination. These protocols align with general glyoxal safety practices .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the fluorophenyl group and hydrate structure.
  • X-ray crystallography to resolve hydrate forms (e.g., monohydrate vs. dihydrate).
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., C₈H₆FNO₃ for the monohydrate) .
  • TGA/DSC to analyze thermal stability and hydration state transitions .

Advanced Research Questions

Q. How do hydration states of this compound influence its reactivity in condensation reactions?

  • Methodology : Hydrate forms (e.g., monohydrate vs. anhydrous) affect solubility and nucleophilicity. For example, the monohydrate may slow reaction kinetics in non-polar solvents due to water coordination. Pre-drying the compound under vacuum or using molecular sieves can shift equilibrium toward the anhydrous form, enhancing reactivity in reactions like urea condensations .

Q. What strategies address contradictions in reported hydrate forms of 2-fluorophenylglyoxal in literature?

  • Methodology : Discrepancies often arise from recrystallization conditions (e.g., solvent polarity, temperature). To reconcile

Reproduce synthesis under controlled hydration (e.g., stoichiometric water addition).

Use ¹H NMR to quantify bound water.

Compare XRD patterns with known hydrate structures (e.g., 3-methoxyphenylglyoxal hydrate, which crystallizes as a monohydrate in CHCl₃) .

Q. How can enantioselective synthesis be achieved using this compound as a substrate?

  • Methodology : Chiral acid catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry in reactions like hydantoin formation. The fluorophenyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl, improving stereocontrol. Optimize solvent polarity (e.g., toluene vs. DCM) and catalyst loading (5–10 mol%) to maximize enantiomeric excess .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store at –20°C in airtight, desiccated containers to prevent hydrate interconversion or decomposition. Monitor for color changes (yellowing indicates oxidation). Stability tests under accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life .

Properties

IUPAC Name

2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFHVRGKWSAPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382545
Record name 2-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170880-96-3
Record name 2-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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